molecular formula C24H28N4O4S B2791056 N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115371-66-8

N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2791056
CAS RN: 1115371-66-8
M. Wt: 468.57
InChI Key: DKMLBJLSLNZWON-UHFFFAOYSA-N
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Description

“N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically important compounds. The compound also contains a benzamide moiety, which is a common feature in various pharmaceutical drugs due to its bioactivity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes an imidazole ring and a benzamide moiety, both of which are significant in medicinal chemistry and drug design .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring and the benzamide group could potentially undergo various chemical reactions .

Scientific Research Applications

Anticancer Properties

This compound has shown promise in inhibiting the proliferation of colon cancer cells. Researchers synthesized a series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these compounds, 12 exhibited inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds 7a and 7g demonstrated the highest inhibitory activity, while compound 7d showed the lowest .

Precursor for Quinoline Derivatives

Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, has been explored as a precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This highlights the compound’s versatility in potential drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many drugs containing an imidazole ring are used as antifungal agents, while benzamides have various uses, including as antipsychotic and antiemetic agents .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific toxicity data, it’s hard to comment on its safety and hazards .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

N-butyl-3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-4-5-11-25-23(30)17-7-6-8-18(14-17)28-13-12-26-24(28)33-16-22(29)27-20-10-9-19(31-2)15-21(20)32-3/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMLBJLSLNZWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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